molecular formula C11H13NO4 B5865533 7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid

7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No. B5865533
M. Wt: 223.22 g/mol
InChI Key: RQWVIBSNKFGQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid, also known as DMPA, is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound may help to reduce inflammation and pain.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid in lab experiments is its low toxicity, which makes it a safer alternative to some other chemical compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to investigate its efficacy and safety in vivo. Another area of interest is its potential as a neuroprotective agent, with studies needed to investigate its effects on neurological diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar properties.

Synthesis Methods

The synthesis of 7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid involves the reaction of 3-acetylcoumarin with 2-aminopyridine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then refluxed for several hours, followed by acidification with hydrochloric acid to yield this compound as a white solid.

Scientific Research Applications

7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been tested in vitro against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

7,7-dimethyl-2-oxo-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2)4-8-6(5-16-11)3-7(10(14)15)9(13)12-8/h3H,4-5H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWVIBSNKFGQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=C(C(=O)N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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